molecular formula C22H23N3O3S B5488453 1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide

1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide

Cat. No.: B5488453
M. Wt: 409.5 g/mol
InChI Key: WJQMDYUQHGSZNX-UHFFFAOYSA-N
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Description

1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a piperidine ring, and a phenylsulfanyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine rings. The phenylsulfanyl group is then introduced through a substitution reaction. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine and piperidine rings can also play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl}-benzoic acid
  • 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate

Uniqueness

1-{2,5-Dioxo-1-[2-(phenylsulfanyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is unique due to the presence of both pyrrolidine and piperidine rings, along with the phenylsulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research.

Properties

IUPAC Name

1-[2,5-dioxo-1-(2-phenylsulfanylphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c23-21(27)15-10-12-24(13-11-15)18-14-20(26)25(22(18)28)17-8-4-5-9-19(17)29-16-6-2-1-3-7-16/h1-9,15,18H,10-14H2,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQMDYUQHGSZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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